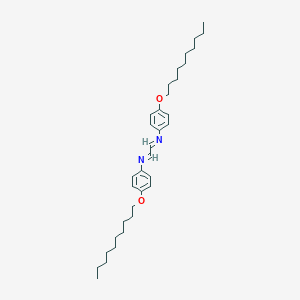
N,N'-bis(4-decoxyphenyl)ethane-1,2-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine: is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two decyloxyphenyl groups attached to an ethanediimine core, making it a subject of interest in the study of donor-acceptor type polymers and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine typically involves the reaction of 4-(decyloxy)aniline with glyoxal under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the imine bonds. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nitric acid, halogens; reactions are conducted in the presence of catalysts or under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine has several scientific research applications, including:
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine involves its ability to participate in redox reactions and form stable complexes with various substrates. The compound’s molecular structure allows it to interact with electron-rich and electron-deficient species, making it a versatile reagent in chemical synthesis and material science. The specific molecular targets and pathways involved depend on the context of its application, such as its role in polymerization reactions or its interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine can be compared with other similar compounds, such as:
N,N’-Bis[4-(methoxy)phenyl]-1,2-ethanediimine: Similar structure but with methoxy groups instead of decyloxy groups, leading to different solubility and reactivity properties.
N,N’-Bis[4-(ethoxy)phenyl]-1,2-ethanediimine:
N,N’-Bis[4-(butoxy)phenyl]-1,2-ethanediimine: Features butoxy groups, resulting in variations in its physical and chemical behavior.
The uniqueness of N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine lies in its decyloxy groups, which provide specific solubility, reactivity, and interaction properties that distinguish it from its analogs.
Eigenschaften
Molekularformel |
C34H52N2O2 |
|---|---|
Molekulargewicht |
520.8 g/mol |
IUPAC-Name |
N,N//'-bis(4-decoxyphenyl)ethane-1,2-diimine |
InChI |
InChI=1S/C34H52N2O2/c1-3-5-7-9-11-13-15-17-29-37-33-23-19-31(20-24-33)35-27-28-36-32-21-25-34(26-22-32)38-30-18-16-14-12-10-8-6-4-2/h19-28H,3-18,29-30H2,1-2H3 |
InChI-Schlüssel |
JVIRGIUFUXFZCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1,3-benzothiazol-2-yl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine](/img/structure/B287837.png)
![2'-methyl-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclohexane)-6(7H)-one](/img/structure/B287841.png)
![2,6-Bis(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287843.png)

![6,8-dibromo-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-1H-quinazolin-4-one](/img/structure/B287846.png)
![6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287847.png)
![10-(2-chlorobenzylidene)-7-(4-methylphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B287848.png)
![3'-methyl-3,4-dihydrospiro(2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazine-3,1'-cyclohexane)-6(7H)-one](/img/structure/B287850.png)
![7,9-dibromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B287852.png)
![4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine](/img/structure/B287853.png)
![2-[(2-hydroxy-1-naphthyl)methylene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B287855.png)
![6-[1,1'-biphenyl]-4-yl-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287856.png)
![6-(3-nitrophenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287857.png)
![6-[1,1'-biphenyl]-4-yl-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B287858.png)
